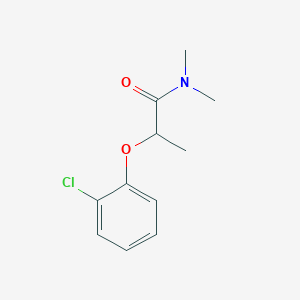![molecular formula C26H21N3OS B4843534 N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4843534.png)
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Descripción general
Descripción
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, commonly known as PTC-209, is a small molecule inhibitor that has gained significant attention in the field of cancer research. PTC-209 is a selective inhibitor of BMI-1, which is a member of the polycomb group (PcG) of proteins that play a crucial role in the regulation of gene expression.
Mecanismo De Acción
BMI-1 plays a crucial role in the self-renewal and proliferation of cancer stem cells. PTC-209 binds to the BMI-1 protein, inhibiting its activity and leading to the suppression of cancer stem cell self-renewal and proliferation. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, suggesting that it has a high degree of selectivity for cancer cells. In addition, PTC-209 has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTC-209 is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of PTC-209 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for PTC-209.
Direcciones Futuras
There are several future directions for the study of PTC-209. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of PTC-209 in combination with other cancer therapies to determine its potential as a synergistic treatment. Finally, further studies are needed to determine the long-term safety and efficacy of PTC-209 in humans.
Aplicaciones Científicas De Investigación
PTC-209 has been extensively studied for its potential use in cancer therapy. The selective inhibition of BMI-1 by PTC-209 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. PTC-209 has been found to be effective against a wide range of cancer types, including breast cancer, leukemia, and prostate cancer.
Propiedades
IUPAC Name |
4-phenyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c30-25(23-10-8-22(9-11-23)21-4-2-1-3-5-21)29-26(31)28-24-12-6-19(7-13-24)18-20-14-16-27-17-15-20/h1-17H,18H2,(H2,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHTFPOHVKSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)

![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)
![N-ethyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4843536.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B4843543.png)